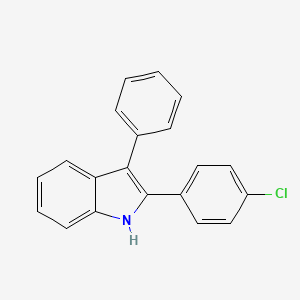![molecular formula C5H9N3O2S B12551044 Propanoic acid, 2-[(aminothioxomethyl)hydrazono]-, methyl ester CAS No. 143629-05-4](/img/structure/B12551044.png)
Propanoic acid, 2-[(aminothioxomethyl)hydrazono]-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic acid, 2-[(aminothioxomethyl)hydrazono]-, methyl ester is a chemical compound with a complex structure that includes a propanoic acid backbone and a hydrazono group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-[(aminothioxomethyl)hydrazono]-, methyl ester typically involves the reaction of propanoic acid derivatives with hydrazine derivatives under controlled conditions. The reaction may require specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
Propanoic acid, 2-[(aminothioxomethyl)hydrazono]-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the hydrazono group, leading to different derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce hydrazine derivatives.
Applications De Recherche Scientifique
Propanoic acid, 2-[(aminothioxomethyl)hydrazono]-, methyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of propanoic acid, 2-[(aminothioxomethyl)hydrazono]-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The hydrazono group may play a key role in its activity, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanoic acid, 2-hydroxy-, methyl ester: This compound has a similar propanoic acid backbone but differs in its functional groups.
Propanoic acid, 2-oxo-, methyl ester: Another related compound with an oxo group instead of a hydrazono group.
Uniqueness
Propanoic acid, 2-[(aminothioxomethyl)hydrazono]-, methyl ester is unique due to its specific hydrazono group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
143629-05-4 |
|---|---|
Formule moléculaire |
C5H9N3O2S |
Poids moléculaire |
175.21 g/mol |
Nom IUPAC |
methyl 2-(carbamothioylhydrazinylidene)propanoate |
InChI |
InChI=1S/C5H9N3O2S/c1-3(4(9)10-2)7-8-5(6)11/h1-2H3,(H3,6,8,11) |
Clé InChI |
CENGGYGYNRDQEE-UHFFFAOYSA-N |
SMILES canonique |
CC(=NNC(=S)N)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Propan-2-yl)oxy]benzene-1,2-diol](/img/structure/B12550964.png)
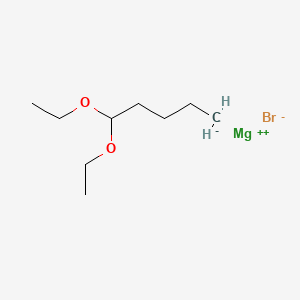
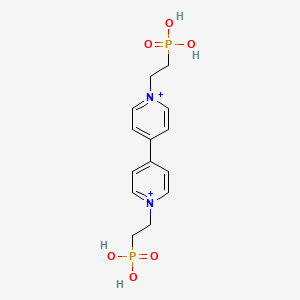
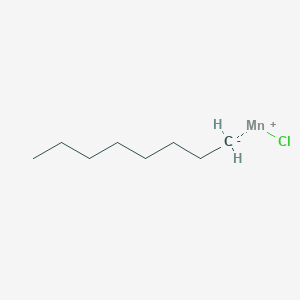
![1H-Isoindole-1,3(2H)-dione, 2-[[(2,2,2-trifluoroethyl)sulfonyl]oxy]-](/img/structure/B12550987.png)

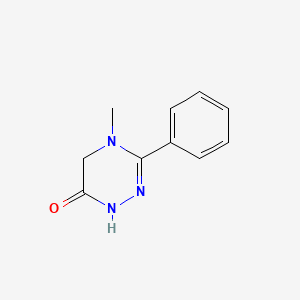
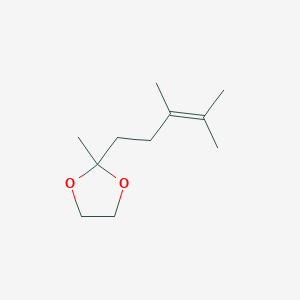

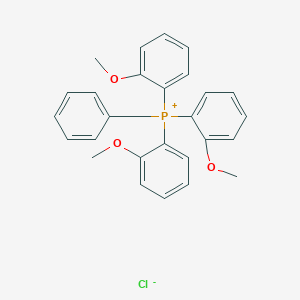
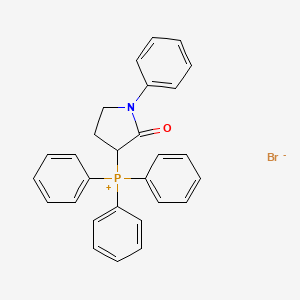
![[(4-Chlorophenyl)methyl]phosphonic dichloride](/img/structure/B12551026.png)
![1,3-Bis{bis[(1H-imidazol-2-yl)methyl]amino}propan-2-ol](/img/structure/B12551031.png)
